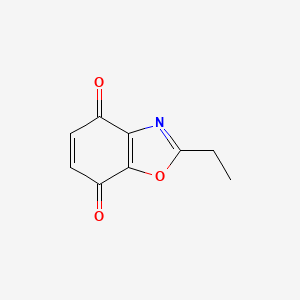
2-Ethyl-1,3-benzoxazole-4,7-dione
Cat. No. B8553353
Key on ui cas rn:
477603-36-4
M. Wt: 177.16 g/mol
InChI Key: GDCQVRBAMXJYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07279467B2
Procedure details


A mixture of 2-ethyl-1,3-benzoxazole-4,7-dione (1 eq) and aniline (1.1 eq.) in ethanol is kept under stirring for 1 hour. The reaction medium turns to dark violet. After concentration, the residue is purified by medium pressure chromatography on silica in order to produce a violet-coloured powder. Melting point: 200° C.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:4][C:5]2[C:11](=[O:12])[CH:10]=[CH:9][C:8](=[O:13])[C:6]=2[N:7]=1)[CH3:2].[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[NH:14]([C:9]1[C:8](=[O:13])[C:6]2[N:7]=[C:3]([CH2:1][CH3:2])[O:4][C:5]=2[C:11](=[O:12])[CH:10]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1OC2=C(N1)C(C=CC2=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified by medium pressure chromatography on silica in order
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a violet-coloured powder
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N(C1=CC=CC=C1)C1=CC(C2=C(N=C(O2)CC)C1=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
